![molecular formula C9H12N2O2S B3125780 2-(5,6-二氢咪唑并[2,1-b][1,3]噻唑-2-基)乙酸乙酯 CAS No. 329695-32-1](/img/structure/B3125780.png)

2-(5,6-二氢咪唑并[2,1-b][1,3]噻唑-2-基)乙酸乙酯

描述

Ethyl 2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetate is a chemical compound with the molecular formula C9H12N2O2S . It is also known by other names such as Ethyl 5,6-dihydroimidazo[2,1-b]thiazole-3-acetate .

Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazoles, which includes Ethyl 2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetate, is often based on the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The outcome of this reaction depends on the structure of the starting bromo ketone .Molecular Structure Analysis

The molecular structure of Ethyl 2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetate is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical and Chemical Properties Analysis

Ethyl 2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetate has a density of 1.4±0.1 g/cm3, a boiling point of 327.0±44.0 °C at 760 mmHg, and a flash point of 151.6±28.4 °C . It has 4 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds .科学研究应用

化学合成和结构分析

2-(5,6-二氢咪唑并[2,1-b][1,3]噻唑-2-基)乙酸乙酯及其衍生物已在化学合成领域得到广泛研究。这些化合物在反应机理和结构转化中表现出有趣的行为。例如,(6-苯基-5,6-二氢咪唑并[2,1-b]噻唑-3-基)乙酸乙酯氢溴酸盐在碱性介质中显示出烯丙位转位,这是有机化学中的一项重要反应 (Robert & Panouse,1982)。此外,3-(6-苯基咪唑并[2,1-b]噻唑-5-基)喹唑啉-2(1H)-酮(喹唑啉酮)的合成涉及 2-氧代-2-(6-苯基咪唑并[2,1-b]噻唑-5-基)乙酸乙酯与取代的邻苯二胺的反应 (Mukherjee、Watanabe 和 Biehl,2012)。

生物活性及治疗潜力

2-(5,6-二氢咪唑并[2,1-b][1,3]噻唑-2-基)乙酸乙酯的某些衍生物已显示出有希望的生物活性。已发现某些取代衍生物是有效的抗菌剂,突出了它们在抗菌研究中的潜力 (Bhaskar、Kumar、Balakrishnan 和 Sangameswaran,2008)。此外,源自类似化学结构的 5,6-二芳基-2,3-二氢-咪唑并[2,1-b]噻唑-3-酮等化合物对细菌、酵母菌和真菌表现出相当大的抗菌活性,这突出了它们在开发新的抗菌剂方面的潜力 (Salama 和 Almotabacani,2004)。

反应机理和衍生物合成

涉及 2-(5,6-二氢咪唑并[2,1-b][1,3]噻唑-2-基)乙酸乙酯衍生物的合成和反应机理引起了极大的兴趣。咪唑并噻唑鎓内盐的生成及其与炔性偶极亲双体的反应,导致形成 2,3-二氢-1H-吡咯并[1,2-a]咪唑等化合物,是这些化合物可以经历的复杂化学反应的一个例子 (Kim、Yoo 和 Park,1992)。

作用机制

Target of Action

Ethyl 2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetate is a derivative of the thiazole ring, which is known to have diverse biological activities . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug)

Mode of Action

Thiazole derivatives are known to interact with their targets, leading to various effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .

Result of Action

Thiazole derivatives are known to have various effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

生化分析

Biochemical Properties

Ethyl 2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can alter signaling pathways within cells, affecting processes such as cell growth and apoptosis . Additionally, Ethyl 2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetate can bind to proteins involved in DNA repair, potentially influencing genomic stability and cellular responses to DNA damage .

Cellular Effects

The effects of Ethyl 2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetate on various cell types are profound. In cancer cells, this compound has been observed to induce apoptosis, a form of programmed cell death, by activating caspases and other apoptotic proteins . It also affects cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, Ethyl 2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetate can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and metabolism .

Molecular Mechanism

At the molecular level, Ethyl 2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetate exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This binding can be competitive, where the compound competes with the natural substrate of the enzyme, or non-competitive, where it binds to a different site on the enzyme. Additionally, Ethyl 2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetate can induce conformational changes in proteins, affecting their function and interactions with other biomolecules. These interactions can lead to the activation or repression of specific signaling pathways and changes in gene expression patterns.

属性

IUPAC Name |

ethyl 2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c1-2-13-8(12)5-7-6-11-4-3-10-9(11)14-7/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSECOEWESJDVSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CN2CCN=C2S1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901232170 | |

| Record name | Ethyl 5,6-dihydroimidazo[2,1-b]thiazole-2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901232170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329695-32-1 | |

| Record name | Ethyl 5,6-dihydroimidazo[2,1-b]thiazole-2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329695-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5,6-dihydroimidazo[2,1-b]thiazole-2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901232170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

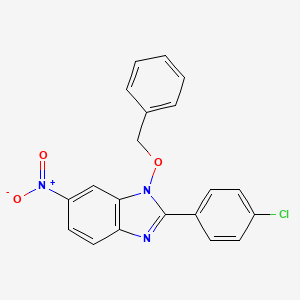

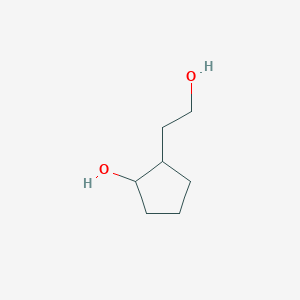

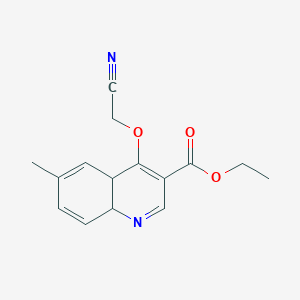

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-fluoro-2-methylphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B3125710.png)

![1-{[(4-Methylbenzoyl)oxy]imino}cyclododecane](/img/structure/B3125720.png)

![N-[4-(butan-2-yl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B3125722.png)

![N-(4-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B3125728.png)

![4-Methyl-5-{[4-(trifluoromethyl)phenyl]sulfinyl}-1,2,3-thiadiazole](/img/structure/B3125765.png)

![2-Amino-5-[[4-[2-(methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-4(5H)-thiazolone](/img/structure/B3125767.png)

![[2-(4-Fluorobenzoyl)-4-methyl-3-oxo-1-phenylpyrazolidin-4-yl]methyl acetate](/img/structure/B3125796.png)